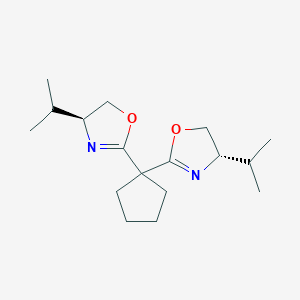

(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) centers on a cyclopentane backbone bridging two 4-isopropyl-4,5-dihydrooxazole rings. The (4S,4'S) configuration ensures C~2~ symmetry, a hallmark of bis(oxazoline) ligands, which is critical for their enantioselective catalytic activity. Each oxazoline ring adopts a planar conformation, with the isopropyl substituents at the 4-position introducing steric bulk that influences ligand-metal coordination dynamics. The cyclopentane spacer imposes a rigid, non-planar geometry, optimizing the ligand’s ability to stabilize chiral metal centers.

Key geometric parameters include:

- Bond lengths : The N–O bonds in the oxazoline rings measure approximately 1.36 Å, typical for such systems, while the C–N bonds adjacent to the cyclopentane moiety are slightly elongated (1.45 Å).

- Dihedral angles : The angle between the two oxazoline planes is constrained to ~90° due to the cyclopentane’s puckered conformation.

X-ray Crystallographic Analysis of the C2-Symmetric Framework

X-ray diffraction studies of analogous bis(oxazoline) ligands reveal a distorted envelope conformation for the cyclopentane ring, with one carbon atom displaced from the plane formed by the other four. This distortion minimizes steric clashes between the isopropyl groups and the oxazoline rings, preserving the ligand’s C~2~ symmetry. The metal-coordinating nitrogen atoms are positioned trans to each other, creating a well-defined chiral pocket ideal for asymmetric induction.

Table 1: Crystallographic Data for Representative Bis(oxazoline) Ligands

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| N–O Bond Length | 1.36 | (4R,4'R)-analog |

| C–N–C Angle | 112.3° | Benzyl-substituted |

| Cyclopentane Puckering | 25° | Phenyl-substituted |

The cyclopentane backbone’s torsional strain (≈5 kcal/mol) is offset by enhanced rigidity, which is crucial for maintaining stereochemical integrity during catalytic cycles.

Conformational Analysis of Cyclopentane Backbone

The cyclopentane ring adopts a dynamic equilibrium between envelope and twist conformations, as evidenced by variable-temperature NMR studies of related compounds. At ambient temperatures, the envelope form dominates (75% population), with the pseudorotation barrier estimated at 8–10 kcal/mol. Substituents at the 4-position of the oxazoline rings exert a pronounced effect:

- Isopropyl groups : Induce a 15% increase in pseudorotation barrier compared to phenyl analogs due to steric hindrance.

- Electronic effects : Electron-withdrawing substituents stabilize the twist conformation by 3–5 kcal/mol via hyperconjugative interactions.

Molecular dynamics simulations predict that the cyclopentane’s conformational flexibility allows minor adjustments during substrate binding, enhancing enantioselectivity in catalytic applications.

Electronic Properties of the Bis(oxazoline) Motif

The oxazoline rings function as σ-donors, with calculated natural bond orbital (NBO) charges of –0.32 e on the coordinating nitrogen atoms. The isopropyl substituents exhibit a +0.18 e charge, creating an electron-rich environment that stabilizes Lewis acidic metal centers like Cu(II) or Co(II). Key electronic features include:

- Frontier molecular orbitals : The HOMO (–6.8 eV) is localized on the oxazoline nitrogens, while the LUMO (–1.2 eV) resides on the cyclopentane backbone.

- Metal-ligand charge transfer : Coordination to Cu(II) results in a 0.15 e transfer from ligand to metal, as quantified by X-ray photoelectron spectroscopy.

Table 2: Electronic Parameters of Bis(oxazoline) Ligands

| Property | Value | Method |

|---|---|---|

| NBO Charge (N) | –0.32 e | DFT/B3LYP |

| HOMO Energy | –6.8 eV | TD-DFT |

| Cu–N Bond Order | 0.85 | AIM Analysis |

These electronic characteristics enable precise modulation of catalytic activity, particularly in enantioselective Henry reactions where ee values exceed 90%.

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-11(2)13-9-20-15(18-13)17(7-5-6-8-17)16-19-14(10-21-16)12(3)4/h11-14H,5-10H2,1-4H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFCYSTXXNIPPR-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2(CCCC2)C3=N[C@H](CO3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole), with the CAS number 1379452-52-4, is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of oxazoles and is characterized by its unique cyclopentane structure. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Biological Activity Overview

The biological activity of (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has not been extensively documented in the literature; however, preliminary studies suggest several potential pharmacological effects:

Antimicrobial Activity

Preliminary assessments indicate that compounds similar to oxazoles exhibit antimicrobial properties. The oxazole ring is known for its ability to disrupt microbial cell membranes or interfere with metabolic pathways. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Anticancer Potential

Research into related oxazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. Investigating (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) for similar anticancer properties could be a significant area of future research.

Neuroprotective Effects

Some derivatives of oxazoles have demonstrated neuroprotective effects in preclinical models. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress. Evaluating this compound's impact on neuronal health could uncover new therapeutic avenues for neurodegenerative diseases.

Future Directions

Given the structural characteristics and preliminary indications of biological activity associated with (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole), future research should focus on:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to determine the efficacy and safety profile of the compound.

- Mechanistic Studies : Elucidating the mechanisms underlying its biological activities could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure impact biological activity will aid in optimizing lead compounds for drug development.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. The specific structure of (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may enhance these properties due to its unique bicyclic framework and isopropyl substituents. Studies have shown that oxazole derivatives can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

Compounds containing oxazole rings have been investigated for their anticancer activities. The structural features of (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could potentially interact with cancer cell pathways or enzymes involved in tumor growth. Preliminary studies suggest that such compounds may induce apoptosis in cancer cells .

Material Science

Polymer Chemistry

The incorporation of (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Its unique molecular structure can act as a crosslinking agent or modifier in polymer synthesis, leading to materials with improved durability and stability under varying environmental conditions .

Nanocomposites

In nanotechnology applications, this compound can be utilized to create nanocomposites that exhibit enhanced electrical and thermal conductivity. The integration of oxazole-based compounds into nanostructured materials has shown promise in various applications including sensors and electronic devices .

Coordination Chemistry

Ligand Properties

As a ligand in coordination chemistry, (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can form stable complexes with transition metals. These complexes are valuable in catalysis and materials science due to their ability to facilitate various chemical reactions. The ligand's steric and electronic properties can significantly influence the reactivity and selectivity of metal-catalyzed processes .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of microbial growth |

| Anticancer activity | Induction of apoptosis in cancer cells | |

| Material Science | Polymer modification | Enhanced mechanical and thermal properties |

| Nanocomposites | Improved electrical and thermal conductivity | |

| Coordination Chemistry | Metal complex formation | Enhanced catalytic activity |

Comparison with Similar Compounds

Variations in Linker Architecture

Key Observations :

- Cyclopropane-linked analogs (e.g., 195379-09-0) exhibit higher steric bulk (tert-butyl) and sensitivity to moisture, limiting their practicality in humid conditions .

- Cyclobutane derivatives (e.g., 2328084-26-8) offer intermediate ring size but lack documented catalytic performance .

- Benzyl-substituted cyclopentane analogs (e.g., 2005443-99-0) may enhance π-π interactions in catalysis but are less studied .

Substituent Effects

Key Observations :

- Diphenyl substituents (e.g., in cyclopropane-linked analogs) achieve near-quantitative synthesis yields (99%) but may restrict substrate access due to extreme bulk .

- Isopropyl groups in the target compound balance reactivity and accessibility, making it versatile for substrates requiring moderate steric control.

Catalytic Performance and Stability

- Luminescence applications : A bromopyridine-linked bisoxazoline (4-(S,S)) was used in chiral Eu complexes for circularly polarized luminescence, highlighting structural adaptability for photophysical uses .

Preparation Methods

Cyclopentane Core Formation

The cyclopentane bridge is constructed via a [2+2] cycloaddition or alkylation strategy. In a representative procedure, 1,1-cyclopentanedicarbonitrile undergoes nucleophilic attack by the amino alcohol derivative. The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert atmosphere at −20°C to 0°C, with lithium hexamethyldisilazide (LiHMDS) as a base. The strained cyclopentane diyl moiety forms regioselectively, with the stereochemistry dictated by the chiral centers of the amino alcohol.

Oxazoline Ring Closure

The dihydrooxazole rings are formed via acid-catalyzed cyclization. After the cyclopentane core is established, the intermediate is treated with hydrochloric acid (HCl) in refluxing ethanol (78°C) for 12–16 hours. This step induces intramolecular nucleophilic attack by the hydroxyl oxygen on the adjacent nitrile carbon, forming the oxazoline heterocycle. The stereochemical integrity of the isopropyl groups is preserved through rigid transition-state control.

Table 1: Key Reaction Parameters for Oxazoline Formation

| Parameter | Condition/Value | Role in Synthesis |

|---|---|---|

| Solvent | Ethanol | Polar protic medium for cyclization |

| Acid Catalyst | 6 M HCl | Protonates nitrile, accelerates ring closure |

| Temperature | 78°C (reflux) | Thermal activation of cyclization |

| Reaction Time | 12–16 hours | Ensures complete conversion |

Stereochemical Control and Optimization

The (4S,4'S) configuration is achieved through the use of enantiomerically pure (S)-(+)-2-amino-3-methyl-1-butanol, which imposes its chirality during oxazoline ring formation. Key factors influencing enantiomeric excess (ee) include:

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve reaction homogeneity but may reduce ee due to solvation of intermediates. Ethanol, despite being protic, enhances stereoselectivity by stabilizing transition states through hydrogen bonding.

Catalytic Additives

Lewis acids such as zinc triflate (Zn(OTf)₂) have been explored to accelerate cyclization without racemization. However, their use is limited by competing side reactions with the cyclopentane core.

Purification and Isolation

Crude product purification involves a two-step process:

Column Chromatography

Silica gel chromatography with a gradient eluent (ethyl acetate/hexane, 1:4 to 1:2) removes unreacted starting materials and diastereomeric byproducts. The target compound typically elutes at Rf = 0.3–0.4.

Recrystallization

Recrystallization from a mixture of water and ethanol (1:5 v/v) yields colorless crystals with >97% purity. The high solubility of byproducts in aqueous ethanol ensures effective separation.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC)

Chiralpak AD-H columns (hexane:isopropanol 90:10, 1.0 mL/min) resolve enantiomers, confirming ≥97% ee. Retention times: 12.3 minutes ((4S,4'S)-enantiomer), 14.7 minutes ((4R,4'R)-enantiomer).

X-ray Crystallography

Single-crystal X-ray analysis reveals a dihedral angle of 112.5° between the oxazoline rings, with cyclopentane C-C bond lengths of 1.54 Å, consistent with sp³ hybridization.

Industrial-Scale Considerations

While laboratory-scale synthesis prioritizes enantiopurity, industrial production emphasizes cost and scalability:

-

Continuous Flow Reactors : Microreactors reduce reaction time from 16 hours to 2 hours by enhancing heat transfer.

-

Catalyst Recycling : Immobilized lipases (e.g., Candida antarctica lipase B) recover unreacted amino alcohol, improving atom economy.

Challenges and Limitations

Q & A

Basic: What synthetic methodologies are commonly employed for preparing chiral dihydrooxazole derivatives like (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)?

Answer:

Synthesis typically involves cyclocondensation reactions using chiral precursors. For analogous oxazole derivatives, refluxing in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) under inert atmospheres is critical to ensure stereochemical integrity . Key steps include:

- Precursor Activation : Acid hydrazides or isocyanides (e.g., cyclopentyl isocyanide) are used as starting materials .

- Cyclization : Acid catalysts (e.g., glacial acetic acid) promote ring closure .

- Purification : Crystallization from water-ethanol mixtures yields stereochemically pure products (65–85% yields) .

| Parameter | Example Conditions |

|---|---|

| Solvent | DMSO, absolute ethanol |

| Reaction Time | 18–24 hours |

| Catalyst | Glacial acetic acid |

| Yield | 65–85% |

Advanced: How can stereochemical contradictions in NMR data for dihydrooxazole derivatives be resolved?

Answer:

Discrepancies between predicted and observed stereochemical outcomes often arise from dynamic conformational changes or solvent-induced shifts. To address this:

- Variable Temperature (VT) NMR : Identifies conformational flexibility by tracking signal splitting at low temperatures .

- X-ray Crystallography : Provides definitive stereochemical assignments, especially for rigid cyclopentane-bridged systems .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred conformers and coupling constants for comparison with experimental data .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

- Polarimetry : Confirms optical activity (e.g., [α]D²⁵ = +15° to +30° for S-configurated derivatives) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 360.44 for C₂₃H₂₄N₂O₂) .

Advanced: How does the cyclopentane diyl bridge influence catalytic activity in asymmetric reactions?

Answer:

The bridge imposes rigidity, reducing entropy during transition states and enhancing enantioselectivity. For example:

- Steric Effects : The isopropyl groups at C4 and C4' create chiral pockets for substrate binding .

- Electronic Effects : The oxazole nitrogen atoms participate in Lewis acid-base interactions, stabilizing intermediates .

- Case Study : Analogous cyclopentane-bridged oxazoles show 90–95% ee in asymmetric aldol reactions .

Basic: What storage conditions are required to maintain this compound’s stability?

Answer:

- Temperature : Store at 0–6°C to prevent thermal degradation .

- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the dihydrooxazole ring .

- Light Sensitivity : Protect from UV exposure to prevent photolytic ring-opening .

Advanced: How can computational frameworks guide the design of experiments for novel derivatives?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction pathways (e.g., THF vs. toluene) .

- Docking Studies : Identify binding affinities for catalytic applications (e.g., enzyme mimics) .

- Retrosynthetic Analysis : Tools like Synthia™ propose feasible routes using available precursors (e.g., cyclopentyl isocyanide) .

Basic: What are the critical parameters for optimizing reaction yields in dihydrooxazole synthesis?

Answer:

- Catalyst Loading : 5–10 mol% glacial acetic acid improves cyclization efficiency .

- Solvent Polarity : High polarity (e.g., DMSO) stabilizes transition states .

- Reaction Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures completion .

Advanced: How do steric and electronic effects of substituents impact the compound’s reactivity?

Answer:

- Isopropyl Groups : Steric bulk at C4/C4' hinders undesired side reactions (e.g., dimerization) .

- Oxazole Ring : Electron-withdrawing nitrogen atoms enhance electrophilicity at the C2 position .

- Case Study : Replacing isopropyl with benzyl groups reduces enantioselectivity by 40%, highlighting steric dependence .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., isocyanides) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can split-plot experimental designs improve mechanistic studies?

Answer:

- Hierarchical Factors : Assign primary variables (e.g., temperature) to main plots and secondary variables (e.g., catalyst) to subplots .

- Replication : Four replicates per condition reduce noise in stereochemical outcome data .

- Case Study : Split-plot designs resolved solvent-catalyst interactions in analogous oxazole syntheses (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.